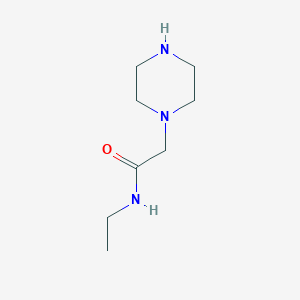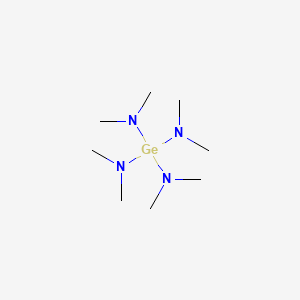
Etioporphyrin I dihydrobromide
Übersicht
Beschreibung
Etioporphyrin I dihydrobromide is a synthetic porphyrin compound with the chemical formula C32H38N4 · 2HBr. It is a derivative of etioporphyrin I, which is a type of porphyrin. Porphyrins are a group of organic compounds, characterized by a large ring structure composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their role in various biological processes, including oxygen transport and photosynthesis.
Wissenschaftliche Forschungsanwendungen
Etioporphyrin I dihydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique structure allows it to facilitate electron transfer reactions.
Biology: The compound is used in studies related to heme proteins and other porphyrin-containing biomolecules. It serves as a model compound for understanding the behavior of natural porphyrins.
Medicine: this compound is investigated for its potential use in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for PDT.
Industry: The compound is used in the development of sensors and other analytical devices. .
Safety and Hazards
The safety data sheet indicates that Etioporphyrin I dihydrobromide is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
Relevant Papers One paper was found that used this compound . Another paper discusses the synthesis and biosynthesis of porphyrins, which could potentially include this compound . Further details about these papers are not provided in the search results.
Vorbereitungsmethoden
The synthesis of etioporphyrin I dihydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the porphyrin core.
Formation of the Porphyrin Core: The reaction mixture is heated to facilitate the formation of the porphyrin macrocycle. This step involves the condensation of the starting materials to form the tetrapyrrole structure.
Bromination: The porphyrin core is then subjected to bromination to introduce bromine atoms into the structure, resulting in the formation of this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Etioporphyrin I dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced porphyrin derivatives.
Substitution: Substitution reactions involve the replacement of bromine atoms with other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols. The major products formed from these reactions are substituted porphyrin derivatives.
Wirkmechanismus
The mechanism of action of etioporphyrin I dihydrobromide involves its ability to interact with molecular targets through its porphyrin core. The compound can bind to metal ions, facilitating electron transfer reactions. In photodynamic therapy, the compound absorbs light energy, which leads to the generation of reactive oxygen species. These reactive species can induce cell damage and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Etioporphyrin I dihydrobromide can be compared with other similar porphyrin compounds:
Protoporphyrin IX: This compound is a natural porphyrin found in heme proteins. Unlike this compound, protoporphyrin IX contains vinyl and propionate side chains.
Hematoporphyrin: Hematoporphyrin is another porphyrin derivative used in photodynamic therapy. It differs from this compound in its side chain composition and degree of bromination.
Chlorophyll: Chlorophyll is a naturally occurring porphyrin involved in photosynthesis. .
Eigenschaften
IUPAC Name |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4.2BrH/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16,33-34H,9-12H2,1-8H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUODKDJTNVPUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583464 | |
| Record name | 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69150-58-9 | |
| Record name | 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1603282.png)





![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)





